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molecular formula C28H48O3 B8589879 2-Benzyloxy-3-(12-cyclohexyldodecyloxy)propanol CAS No. 111040-48-3

2-Benzyloxy-3-(12-cyclohexyldodecyloxy)propanol

Cat. No. B8589879
M. Wt: 432.7 g/mol
InChI Key: OHJOCBSXQBZQNA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04778912

Procedure details

A mixture of 35 g (4.6 mmole) of 1-(12-cyclohexyldodecyloxy)-3-trityloxy-2-propanol prepared in Reference Example 11, 8.7 g (69 mmole) of benzyl chloride, 0.5 g of cetyltrimethylammonium chloride, 7.4 g (92 mmole) of 50% aqueous sodium hydroxide solution and 50 ml of THF was stirred at 60° C. overnight. To the reaction mixture were further added 7.4 g (92 mmole) of 50% aqueous sodium hydroxide solution and 8.7 g (69 mmole) of benzyl chloride, and the resulting mixture was stirred overnight. THF was distilled off from the mixture, and 100 ml of hexane was added to the residue. The mixture was washed with water and then hexane was distilled off. To the residue were added 120 ml of dioxane and 60 ml of 1N hydrochloric acid, and the mixture was stirred at 80° C. for 5 hours. After the mixture was cooled and neutralized with sodium bicarbonate, 100 ml of ethyl acetate was added to the mixture. The organic layer was washed with water and dried (MgSO4), and then the solvent was distilled off. The residue was allowed to stand at room temperature overnight. A small amount of hexane was added to the residue and the deposited tritylalcohol was filtered off. The filtrate was subjected to column chromatography on silica gel (500 g) and eluted with hexane-ethyl acetate (9:1) to give 9.0 g (yield: 45%) of the above-mentioned compound as a colorless oil.
Name
1-(12-cyclohexyldodecyloxy)-3-trityloxy-2-propanol
Quantity
35 g
Type
reactant
Reaction Step One
Quantity
8.7 g
Type
reactant
Reaction Step Two
Quantity
7.4 g
Type
reactant
Reaction Step Two
Quantity
0.5 g
Type
catalyst
Reaction Step Two
Name
Quantity
50 mL
Type
solvent
Reaction Step Two
Quantity
7.4 g
Type
reactant
Reaction Step Three
Quantity
8.7 g
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
[CH:1]1([CH2:7][CH2:8][CH2:9][CH2:10][CH2:11][CH2:12][CH2:13][CH2:14][CH2:15][CH2:16][CH2:17][CH2:18][O:19][CH2:20][CH:21]([OH:43])[CH2:22][O:23]C(C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)[CH2:6][CH2:5][CH2:4][CH2:3][CH2:2]1.[CH2:44](Cl)[C:45]1[CH:50]=[CH:49][CH:48]=[CH:47][CH:46]=1.[OH-].[Na+]>[Cl-].C([N+](C)(C)C)CCCCCCCCCCCCCCC.C1COCC1>[CH2:44]([O:43][CH:21]([CH2:20][O:19][CH2:18][CH2:17][CH2:16][CH2:15][CH2:14][CH2:13][CH2:12][CH2:11][CH2:10][CH2:9][CH2:8][CH2:7][CH:1]1[CH2:2][CH2:3][CH2:4][CH2:5][CH2:6]1)[CH2:22][OH:23])[C:45]1[CH:50]=[CH:49][CH:48]=[CH:47][CH:46]=1 |f:2.3,4.5|

Inputs

Step One
Name
1-(12-cyclohexyldodecyloxy)-3-trityloxy-2-propanol
Quantity
35 g
Type
reactant
Smiles
C1(CCCCC1)CCCCCCCCCCCCOCC(COC(C1=CC=CC=C1)(C1=CC=CC=C1)C1=CC=CC=C1)O
Step Two
Name
Quantity
8.7 g
Type
reactant
Smiles
C(C1=CC=CC=C1)Cl
Name
Quantity
7.4 g
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
0.5 g
Type
catalyst
Smiles
[Cl-].C(CCCCCCCCCCCCCCC)[N+](C)(C)C
Name
Quantity
50 mL
Type
solvent
Smiles
C1CCOC1
Step Three
Name
Quantity
7.4 g
Type
reactant
Smiles
[OH-].[Na+]
Step Four
Name
Quantity
8.7 g
Type
reactant
Smiles
C(C1=CC=CC=C1)Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
60 °C
Stirring
Type
CUSTOM
Details
was stirred at 60° C. overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
the resulting mixture was stirred overnight
Duration
8 (± 8) h
DISTILLATION
Type
DISTILLATION
Details
THF was distilled off from the mixture, and 100 ml of hexane
ADDITION
Type
ADDITION
Details
was added to the residue
WASH
Type
WASH
Details
The mixture was washed with water
DISTILLATION
Type
DISTILLATION
Details
hexane was distilled off
ADDITION
Type
ADDITION
Details
To the residue were added 120 ml of dioxane and 60 ml of 1N hydrochloric acid
STIRRING
Type
STIRRING
Details
the mixture was stirred at 80° C. for 5 hours
Duration
5 h
TEMPERATURE
Type
TEMPERATURE
Details
After the mixture was cooled
ADDITION
Type
ADDITION
Details
was added to the mixture
WASH
Type
WASH
Details
The organic layer was washed with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (MgSO4)
DISTILLATION
Type
DISTILLATION
Details
the solvent was distilled off
WAIT
Type
WAIT
Details
to stand at room temperature overnight
Duration
8 (± 8) h
ADDITION
Type
ADDITION
Details
A small amount of hexane was added to the residue
FILTRATION
Type
FILTRATION
Details
the deposited tritylalcohol was filtered off
WASH
Type
WASH
Details
eluted with hexane-ethyl acetate (9:1)

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
C(C1=CC=CC=C1)OC(CO)COCCCCCCCCCCCCC1CCCCC1
Measurements
Type Value Analysis
AMOUNT: MASS 9 g
YIELD: PERCENTYIELD 45%
YIELD: CALCULATEDPERCENTYIELD 452.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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